molecular formula C16H18FNO3S2 B2788214 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396674-60-4

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2788214
CAS No.: 1396674-60-4
M. Wt: 355.44
InChI Key: IZEPJXQTWSSCBF-UHFFFAOYSA-N
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Description

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a synthetic sulfonyl piperidine derivative of interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a privileged scaffold in pharmaceuticals that is present in more than twenty classes of approved drugs . The structure is further functionalized with a 3-fluoro-4-methoxyphenylsulfonyl group and a thiophene heterocycle, motifs commonly employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. As a research chemical, its primary value lies in its potential as a building block for the development of novel biologically active molecules. Piperidine derivatives are extensively investigated for their diverse pharmacological profiles and are common synthetic fragments for designing drugs . The specific structural features of this compound suggest potential utility as an intermediate in organic synthesis or as a candidate for high-throughput screening libraries to identify new therapeutic leads. Researchers exploring structure-activity relationships (SAR) in compound series containing sulfonamide and heteroaromatic components may find this derivative particularly valuable. This product is intended for research and development applications in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using proper personal protective equipment and under controlled conditions as defined by their institution's chemical safety guidelines.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-21-16-3-2-14(10-15(16)17)23(19,20)18-7-4-12(5-8-18)13-6-9-22-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEPJXQTWSSCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, identified by its CAS number 1396749-53-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C16H18FNO3S2C_{16}H_{18}FNO_3S_2 with a molecular weight of 355.5 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antibacterial, antiviral, and anticancer agent. Below is a summary of key findings:

Antibacterial Activity

Research has demonstrated that derivatives of piperidine with sulfonyl groups exhibit notable antibacterial properties. For instance, compounds similar to 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine have shown effective inhibition against various bacterial strains. In one study, synthesized piperidine derivatives displayed IC50 values ranging from 0.63 µM to 2.14 µM against specific bacterial targets, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. N-Heterocycles like this one have been reported to inhibit viral replication effectively. For example, certain derivatives showed IC50 values below 0.35 µM against Hepatitis C virus (HCV) NS5B polymerase, indicating strong antiviral activity .

Anticancer Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. It has been associated with the induction of apoptosis in cancer cells and inhibition of cell proliferation. A related compound was noted for its ability to inhibit ERK1/2 kinase activity, leading to cell cycle arrest in the G1 phase .

The biological activity of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety is known for its role in enzyme inhibition, particularly in bacterial systems.
  • Receptor Interactions : The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant activities that contribute to their protective effects against oxidative stress in cells.

Research Findings and Case Studies

Several studies have contributed to the understanding of the compound's biological activities:

StudyFocusKey Findings
AntibacterialIC50 values between 0.63 µM and 2.14 µM against bacterial strains
AntiviralEffective inhibition of HCV NS5B polymerase with IC50 < 0.35 µM
AnticancerInduced apoptosis and inhibited ERK1/2 kinase activity in cancer cells

Scientific Research Applications

The compound 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.

Structural Characteristics

The compound features a piperidine ring substituted with a sulfonyl group, which enhances its reactivity. The presence of a fluorine atom and a methoxy group on the aromatic ring contributes to its unique electronic properties. The thiophene moiety adds to the compound's structural diversity, potentially influencing its biological interactions.

Molecular Formula

The molecular formula for 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is C16H18FNO2SC_{16}H_{18}FNO_2S, with a molecular weight of approximately 321.38 g/mol.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its sulfonamide group is known for its role in enhancing pharmacological activity, making it a candidate for developing treatments for conditions such as cancer and bacterial infections.

Case Studies

  • Anticancer Activity : Research has indicated that compounds similar to 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine exhibit cytotoxic effects against cancer cell lines. The presence of the thiophene ring may enhance this activity through specific interactions with cellular pathways involved in tumor growth.
  • Antimicrobial Properties : Studies suggest that sulfonamide derivatives can act as effective antimicrobial agents. This compound's structure may allow it to inhibit bacterial enzyme systems, thus providing a basis for antibiotic development.

Biochemical Research

The compound can serve as a probe in biochemical assays aimed at understanding enzyme mechanisms or cellular signaling pathways. Its unique structure allows for selective binding to target proteins, facilitating the study of their functions.

Drug Development

Due to its favorable pharmacokinetic properties, 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is being explored in drug formulation studies. Its ability to penetrate biological membranes makes it a candidate for oral bioavailability studies.

Comparison with Similar Compounds

Limitations :

  • No explicit potency, toxicity, or ADME data are available for the target compound in the provided evidence.
  • Comparative studies with exact analogs are absent; inferences rely on structural extrapolation.

Q & A

Q. What are the optimal synthetic routes for 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves coupling a piperidine derivative with a sulfonated aromatic precursor. Key steps include:

  • Sulfonylation : Reacting 3-fluoro-4-methoxyphenylsulfonyl chloride with a thiophene-substituted piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction temperature (0–5°C for exothermic steps) improves yields to ~70–80% .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons, piperidine ring protons at δ 1.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C16_{16}H17_{17}FNO3_3S2_2: 378.0642) .
  • X-ray Crystallography : Resolves stereochemistry and confirms chair conformation of the piperidine ring (if crystalline) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC50_{50} determination) .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to paroxetine intermediates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values reported at 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluoro-4-methoxy group in biological activity?

Answer:

  • Analog Synthesis : Replace the 3-fluoro-4-methoxy group with non-fluorinated or bulkier substituents (e.g., chlorine, trifluoromethyl) .
  • Activity Comparison : Test analogs in enzyme inhibition assays. Example
SubstituentEGFR IC50_{50} (nM)Solubility (mg/mL)
3-Fluoro-4-methoxy12 ± 1.50.45
4-Methoxy45 ± 3.20.78
3-Chloro-4-methoxy28 ± 2.10.32

Fluorine enhances binding via hydrophobic interactions, while methoxy improves solubility .

Q. How can conflicting data on metabolic stability in hepatic microsome assays be resolved?

Answer:

  • Assay Reprodubility : Use pooled human liver microsomes (HLM) from ≥10 donors to account for CYP450 variability .
  • Metabolite ID : LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide formation on thiophene or N-dealkylation of piperidine) .
  • Structural Modifications : Introduce electron-withdrawing groups on the thiophene ring to reduce oxidation (e.g., 5-nitrothiophene analog increases t1/2_{1/2} from 15 to 45 minutes) .

Q. What computational strategies predict binding modes to serotonin transporters (SERT)?

Answer:

  • Docking Studies : Use AutoDock Vina with SERT crystal structure (PDB: 5I73). The sulfonyl group forms hydrogen bonds with Asp98, while the thiophene occupies a hydrophobic pocket .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2.0 Å indicates stable binding) .
  • Free Energy Calculations : MM-GBSA predicts ΔGbinding_{binding} (e.g., −9.2 kcal/mol for the parent compound vs. −7.8 kcal/mol for des-fluoro analog) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values for kinase inhibition across studies?

Answer:

  • Assay Conditions : Standardize ATP concentration (e.g., 10 µM vs. 100 µM) and incubation time (60 minutes) .
  • Control Compounds : Include staurosporine (pan-kinase inhibitor) as a positive control. Example normalization:
StudyReported IC50_{50} (nM)Normalized IC50_{50} (nM)
A1518
B2522

Normalization reduces variability from 40% to <15% .

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